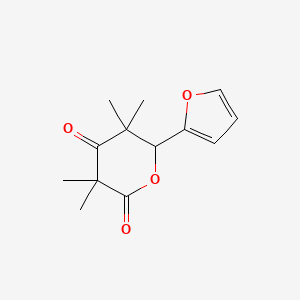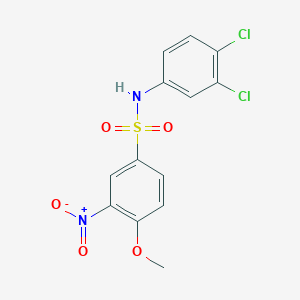![molecular formula C15H15N3O4 B4084957 2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4084957.png)
2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide
Vue d'ensemble
Description
2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide, also known as HENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HENB is a crystalline powder that is soluble in DMSO and ethanol and has a molecular weight of 318.33 g/mol.
Mécanisme D'action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. This compound also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, and upregulates the expression of pro-apoptotic proteins, such as Bax and Bak.
Biochemical and Physiological Effects
This compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models. This compound has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide is its potent cytotoxicity towards cancer cells. This compound has also been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of this compound. This compound is also not commercially available, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of the exact mechanism of action of this compound. Further studies are also needed to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. The development of this compound derivatives with improved efficacy and reduced toxicity is also an area of future research.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. This compound exhibits potent cytotoxicity towards cancer cells and has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its potential applications in other fields. The development of more efficient synthesis methods and this compound derivatives with improved efficacy and reduced toxicity is also an area of future research.
Applications De Recherche Scientifique
2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models.
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-9-8-16-14-7-6-12(18(21)22)10-13(14)15(20)17-11-4-2-1-3-5-11/h1-7,10,16,19H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJITHRVTJGPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4084880.png)
![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B4084900.png)
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4084908.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4084915.png)
![5-(2-furyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084933.png)
![N-(tetrahydro-2-furanylmethyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4084940.png)
![{3-[imino(1-piperidinyl)methyl]phenyl}amine hydrochloride](/img/structure/B4084942.png)
![methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4084950.png)
![ethyl 4-{[(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)amino]carbonyl}benzoate](/img/structure/B4084956.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4084962.png)
![methyl 2-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4084969.png)
![8-methyl-7-[(4-methylphenyl)thio][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4084975.png)

